

Spectroscopic Profiling of 5-Propylthiophene-2-carbaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *5-Propylthiophene-2-carbaldehyde*

Cat. No.: *B1598564*

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Introduction

5-Propylthiophene-2-carbaldehyde, a substituted thiophene derivative, represents a key building block in the synthesis of various organic materials and pharmaceutical intermediates. The precise elucidation of its molecular structure is paramount for its application in drug discovery and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's architecture and are indispensable for its unambiguous identification and quality control.

This technical guide offers an in-depth analysis of the spectroscopic data for **5-Propylthiophene-2-carbaldehyde**. While direct experimental spectra for this specific compound are not widely available in public databases, this guide will provide a robust, predicted spectroscopic profile based on the well-documented data of closely related structural analogs. This approach, grounded in established principles of spectroscopy, offers a reliable framework for researchers working with this compound. The predicted data is synthesized from the analysis of compounds such as 5-methyl-2-thiophenecarboxaldehyde and 5-ethyl-2-thiophenecarboxaldehyde, providing a scientifically sound basis for interpretation.

Molecular Structure

The molecular structure of **5-Propylthiophene-2-carbaldehyde** forms the basis for the interpretation of its spectroscopic data. The key structural features include a 2,5-disubstituted thiophene ring, an aldehyde functional group at the C2 position, and a propyl group at the C5 position.

Figure 1: Molecular Structure of **5-Propylthiophene-2-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR data for **5-Propylthiophene-2-carbaldehyde** are presented below, based on the analysis of structurally similar compounds.[\[1\]](#)[\[2\]](#)

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two thiophene ring protons, and the protons of the propyl group.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~9.82	s	1H	Aldehyde proton (-CHO)
~7.65	d	1H	Thiophene proton (H3)
~6.95	d	1H	Thiophene proton (H4)
~2.85	t	2H	Methylene protons (-CH ₂ -CH ₂ -CH ₃)
~1.75	m	2H	Methylene protons (-CH ₂ -CH ₂ -CH ₃)
~1.00	t	3H	Methyl protons (-CH ₂ -CH ₂ -CH ₃)

s: singlet, d: doublet, t: triplet, m: multiplet

Interpretation of the Predicted ¹H NMR Spectrum:

- Aldehyde Proton: A sharp singlet is predicted to appear far downfield around δ 9.82 ppm. This significant downfield shift is characteristic of an aldehyde proton due to the strong deshielding effect of the adjacent carbonyl group.[1]
- Thiophene Protons: The two protons on the thiophene ring are expected to appear as doublets around δ 7.65 ppm (H3) and δ 6.95 ppm (H4). The proton at the H3 position is deshielded by the electron-withdrawing aldehyde group, causing it to resonate at a lower field than the H4 proton. The coupling between these two adjacent protons will result in a doublet for each signal.
- Propyl Group Protons: The propyl group will give rise to three distinct signals. The methylene protons attached directly to the thiophene ring are expected to appear as a triplet around δ

2.85 ppm. The adjacent methylene protons will be a multiplet (sextet) around δ 1.75 ppm, and the terminal methyl protons will be a triplet around δ 1.00 ppm.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm (Predicted)	Assignment
~182.5	Aldehyde Carbonyl (C=O)
~152.0	Thiophene Carbon (C5)
~142.5	Thiophene Carbon (C2)
~137.0	Thiophene Carbon (C3)
~127.5	Thiophene Carbon (C4)
~31.0	Methylene Carbon (-CH ₂ -CH ₂ -CH ₃)
~24.0	Methylene Carbon (-CH ₂ -CH ₂ -CH ₃)
~13.5	Methyl Carbon (-CH ₂ -CH ₂ -CH ₃)

Interpretation of the Predicted ^{13}C NMR Spectrum:

- **Carbonyl Carbon:** The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around δ 182.5 ppm, which is a characteristic resonance for this functional group.^[1]
- **Thiophene Carbons:** The four carbons of the thiophene ring will have distinct chemical shifts. The carbon attached to the aldehyde group (C2) and the carbon attached to the propyl group (C5) will be significantly deshielded. The remaining two thiophene carbons (C3 and C4) will appear at higher fields.
- **Propyl Group Carbons:** The three carbons of the propyl group will appear in the aliphatic region of the spectrum, with the methylene carbon directly attached to the thiophene ring being the most deshielded of the three.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
~3100	Medium	C-H stretching (thiophene ring)
~2960, ~2870	Medium	C-H stretching (propyl group)
~2820, ~2720	Medium	C-H stretching (aldehyde)
~1670	Strong	C=O stretching (aldehyde)
~1460, ~1530	Medium	C=C stretching (thiophene ring)
~815	Strong	C-H out-of-plane bending (2,5-disubstituted thiophene)

Interpretation of the Predicted IR Spectrum:

- **Carbonyl Stretch:** The most prominent peak in the IR spectrum is expected to be a strong absorption band around 1670 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated aldehyde. The conjugation with the thiophene ring slightly lowers the frequency compared to a simple aliphatic aldehyde.
- **Aldehyde C-H Stretch:** Two medium intensity bands are predicted around 2820 cm⁻¹ and 2720 cm⁻¹. This pair of bands is a hallmark of the C-H stretching vibration of an aldehyde proton and is often observed as a doublet due to Fermi resonance.^[1]
- **Thiophene and Propyl C-H Stretches:** The C-H stretching vibrations of the thiophene ring are expected in the aromatic region around 3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group will appear around 2960 cm⁻¹ and 2870 cm⁻¹.
- **Thiophene Ring Vibrations:** The stretching vibrations of the C=C bonds within the thiophene ring are expected to produce medium intensity bands in the 1460-1530 cm⁻¹ region. A strong

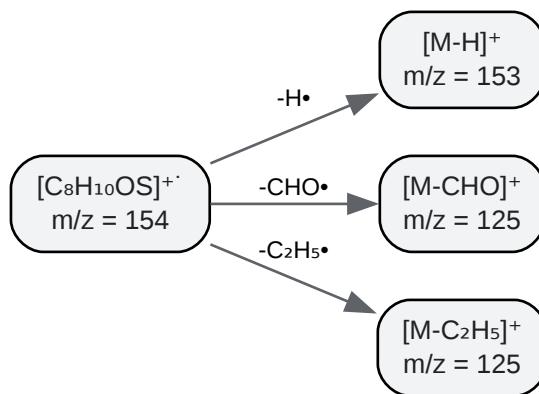
band around 815 cm^{-1} is characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene ring, providing evidence for the substitution pattern.^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of **5-Propylthiophene-2-carbaldehyde** is $\text{C}_8\text{H}_{10}\text{OS}$, with a molecular weight of 154.23 g/mol .

Predicted Mass Spectrum:

- Molecular Ion Peak (M^+): The mass spectrum is expected to show a molecular ion peak at $\text{m/z} = 154$.
- Major Fragmentation Pathways:
 - Loss of a hydrogen atom from the aldehyde group to give a strong peak at $\text{m/z} = 153$ ($[\text{M}-\text{H}]^+$).
 - Loss of the formyl radical ($-\text{CHO}$) to give a peak at $\text{m/z} = 125$ ($[\text{M}-29]^+$).
 - Benzylic-type cleavage of the propyl group, leading to the loss of an ethyl radical ($-\text{CH}_2\text{CH}_3$) to form a stable thiophenylmethyl cation at $\text{m/z} = 125$ ($[\text{M}-29]^+$).
 - McLafferty rearrangement is unlikely due to the absence of a γ -hydrogen in the appropriate position relative to the carbonyl group.



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Figure 2: Predicted Mass Spectral Fragmentation of **5-Propylthiophene-2-carbaldehyde**.

Experimental Protocols

The following are generalized, yet detailed, methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Propylthiophene-2-carbaldehyde** in about 0.6 mL of deuterated chloroform (CDCl_3). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to approximately 15 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to at least 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 220 ppm.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly more than for ^1H NMR.

IR Spectroscopy Protocol

- Sample Preparation: As **5-Propylthiophene-2-carbaldehyde** is likely a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
 - The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol

- Instrumentation: Utilize a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Introduction: Inject a dilute solution of the compound into the GC. The GC column will separate the compound from any impurities before it enters the mass spectrometer.
- Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
- Analysis: The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector will record the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of **5-Propylthiophene-2-carbaldehyde**. By leveraging data from closely related analogs, we have constructed a reliable and scientifically grounded profile of its expected NMR, IR, and MS

spectra. The detailed interpretations and experimental protocols herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the accurate identification and characterization of this important chemical entity.

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